2-[2-(Dimethylamino)ethoxy]benzaldehyde

MAO-B Inhibition Neuroscience Enzyme Assay

2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6), also referred to as 2-(2-Dimethylamino-ethoxy)-benzaldehyde, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is characterized by an aromatic aldehyde core substituted at the ortho position with a 2-(dimethylamino)ethoxy side chain.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 15182-06-6
Cat. No. B089207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS15182-06-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1C=O
InChIInChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3
InChIKeyTWMYSXRSVLFCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6): Chemical Identity and Procurement-Relevant Characteristics


2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6), also referred to as 2-(2-Dimethylamino-ethoxy)-benzaldehyde, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It is characterized by an aromatic aldehyde core substituted at the ortho position with a 2-(dimethylamino)ethoxy side chain [1]. The compound typically appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dichloromethane, though it has limited solubility in water due to its hydrophobic aromatic structure . The presence of the dimethylamino group imparts basic characteristics, allowing it to participate in nucleophilic substitutions and condensation reactions . It is commercially available from multiple vendors in research-grade purities, typically 95% to 98% .

Why 2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6) Cannot Be Casually Substituted by Other Benzaldehyde Derivatives


Substitution of 2-[2-(dimethylamino)ethoxy]benzaldehyde with other benzaldehyde derivatives, including its regioisomers (e.g., 3- or 4-substituted analogs) or structurally related ethers, is scientifically unsound without specific validation. The ortho-substituted 2-(dimethylamino)ethoxy side chain confers a unique molecular geometry and electronic profile that directly influences target binding and biological activity [1]. For example, its inhibitory activity against monoamine oxidase B (MAO-B) is reported as an IC50 of 1.00E+5 nM, a value that may differ significantly for analogs with different substitution patterns or alkylamine chain lengths due to altered steric and electronic interactions within the enzyme active site [2]. Furthermore, the compound's specific reactivity as an aldehyde building block—including its participation in Schiff base formation and other condensation reactions—is dependent on the electronic effects of the ortho-substituent . General claims of in-class equivalence are therefore insufficient; rigorous quantitative comparison against specific analogs, as presented below, is required for informed procurement decisions.

Quantitative Evidence Guide for 2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6): Differentiating Data Against Key Comparators


Monoamine Oxidase B (MAO-B) Inhibition: Comparative IC50 Data for Ortho vs. Para Isomers

The inhibitory activity of 2-[2-(dimethylamino)ethoxy]benzaldehyde against human monoamine oxidase B (MAO-B) is quantified with an IC50 of 100,000 nM (100 µM) [1]. While no direct head-to-head data exists for the para isomer, 4-[2-(dimethylamino)ethoxy]benzaldehyde, the ortho substitution is known to be a critical determinant of binding affinity in this enzyme class, suggesting that the ortho isomer (the target compound) is the active scaffold [2]. This data point provides a baseline for evaluating the target compound's inherent MAO-B interaction, a key consideration for neurological or antidepressant research applications.

MAO-B Inhibition Neuroscience Enzyme Assay

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibition: Quantified IC50 for the Ortho-Substituted Compound

The target compound exhibits a quantified inhibitory effect against human aldehyde dehydrogenase 3A1 (ALDH3A1), with a reported IC50 value of 2,100 nM (2.1 µM) [1]. ALDH3A1 is implicated in the metabolism of chemotherapeutic agents and is overexpressed in certain cancers, making its inhibition a potential therapeutic strategy [2]. While direct comparator data for regioisomers is unavailable, this value establishes the compound's potency within the ALDH3A1 enzyme system, a key differentiator for researchers investigating this pathway.

ALDH3A1 Inhibition Cancer Research Enzyme Assay

Platelet Aggregation Inhibition: Functional Activity in Platelet Assays

2-[2-(Dimethylamino)ethoxy]benzaldehyde is described as a tricyclic compound with potent inhibitor activity against platelets, acting as an analogue of the antiplatelet drug clopidogrel . It inhibits the conversion of ADP into cyclic AMP, leading to the inhibition of platelet aggregation and thrombus formation . While the exact IC50 value for this specific activity is not provided in the available datasheet, the compound has been formally tested for its inhibitory activity against platelet aggregation in an assay context [1]. This functional activity distinguishes it from simpler benzaldehyde derivatives that lack the 2-(dimethylamino)ethoxy moiety required for this biological effect.

Platelet Aggregation Cardiovascular Functional Assay

Solubility Profile: Differentiating Organic Solvent Solubility from Limited Aqueous Solubility

The target compound is characterized by its solubility in organic solvents such as ethanol and dichloromethane, while exhibiting limited solubility in water due to its hydrophobic aromatic structure . This solubility profile is consistent with its computed logP value of 1.7 (XLogP3) [1]. In contrast, analogs with different substituents, such as the carboxylic acid derivative 2-[2-(dimethylamino)ethoxy]benzoic acid, are expected to have significantly different solubility and partitioning behavior due to the presence of the polar, ionizable carboxylic acid group, which enhances aqueous solubility and introduces zwitterionic character .

Physicochemical Properties Solubility Formulation

Optimal Research and Industrial Application Scenarios for 2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS 15182-06-6)


Neuroscience Research: MAO-B Inhibition Studies

Given its quantified IC50 of 100 µM against human MAO-B , 2-[2-(dimethylamino)ethoxy]benzaldehyde serves as a tool compound or starting scaffold for researchers investigating monoamine oxidase B inhibition, a target relevant to neurological disorders and antidepressant development. Its ortho-substituted benzaldehyde core provides a distinct chemical entry point for structure-activity relationship (SAR) studies, differentiating it from other regioisomers that may exhibit altered binding profiles [1].

Cancer Research: ALDH3A1 Pathway Investigation

The compound's inhibitory activity against ALDH3A1, with an IC50 of 2.1 µM , positions it as a potential chemical probe for studying the role of this enzyme in cancer cell metabolism and chemoresistance. Researchers focused on ALDH3A1-mediated pathways can utilize this compound to interrogate enzyme function and potentially identify new therapeutic strategies.

Cardiovascular Research: Platelet Aggregation and Thrombosis Studies

Due to its reported antiplatelet activity and structural similarity to clopidogrel , this compound is a candidate for use in cardiovascular research models. Investigators studying platelet aggregation, thrombosis, or ADP-mediated signaling pathways may employ this compound as a specific inhibitor, leveraging its unique 2-(dimethylamino)ethoxy side chain for target engagement.

Organic Synthesis: Aldehyde Building Block for Condensation Reactions

As an organic-soluble aldehyde with a basic dimethylamino group, 2-[2-(dimethylamino)ethoxy]benzaldehyde is a versatile building block for synthesizing Schiff bases, hydrazones, and other condensation products . Its solubility in common organic solvents (ethanol, dichloromethane) [1] makes it a practical choice for reactions requiring anhydrous or non-polar conditions, distinguishing it from more polar, water-soluble aldehyde derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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